![molecular formula C21H15N3O4 B14156812 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one CAS No. 370869-84-4](/img/structure/B14156812.png)
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where a hydroxy group is introduced to the phenyl ring.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products
Oxidation: Formation of quinazolinone derivatives with carbonyl groups
Reduction: Formation of amino-substituted quinazolinone derivatives
Substitution: Formation of various substituted quinazolinone derivatives
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and nitrophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinazolinone: Lacks the nitrophenyl group but shares the quinazolinone core.
3-Nitroquinazolinone: Lacks the hydroxyphenyl group but shares the quinazolinone core.
2-Phenylquinazolinone: Lacks both the hydroxy and nitro groups but has a phenyl substituent.
Uniqueness
3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one is unique due to the presence of both hydroxyphenyl and nitrophenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these substituents enhances its biological activity and makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
370869-84-4 |
|---|---|
Formule moléculaire |
C21H15N3O4 |
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H15N3O4/c25-17-10-8-15(9-11-17)23-20(13-14-4-3-5-16(12-14)24(27)28)22-19-7-2-1-6-18(19)21(23)26/h1-12,25H,13H2 |
Clé InChI |
LKGHPKUSGLNDLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Solubilité |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


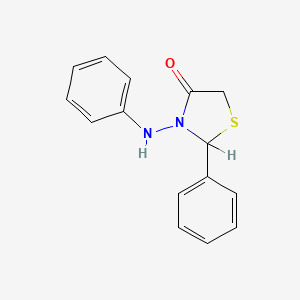
![4-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]-4-oxobutane-1,1,2-tricarboxylic acid](/img/structure/B14156744.png)
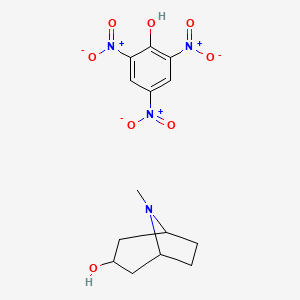

![5-Bromo-3,6-dimethylimidazo[2,1-b][1,3]thiazole](/img/structure/B14156762.png)


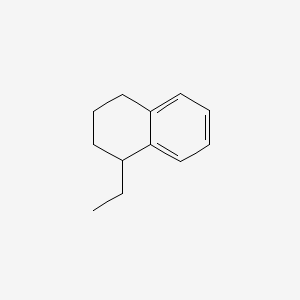
![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)
![N'-{(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B14156783.png)
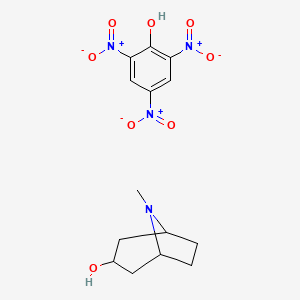
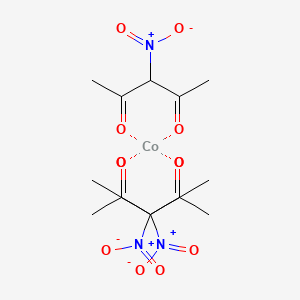

![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
